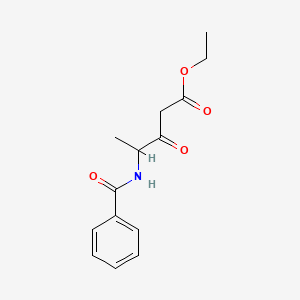

Ethyl 4-benzamido-3-oxopentanoate

描述

Structure

3D Structure

属性

CAS 编号 |

100718-97-6 |

|---|---|

分子式 |

C14H17NO4 |

分子量 |

263.29 g/mol |

IUPAC 名称 |

ethyl 4-benzamido-3-oxopentanoate |

InChI |

InChI=1S/C14H17NO4/c1-3-19-13(17)9-12(16)10(2)15-14(18)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,18) |

InChI 键 |

OCNMHVFOMZVWHC-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC(=O)C(C)NC(=O)C1=CC=CC=C1 |

产品来源 |

United States |

Structural Characterization and Spectroscopic Analysis of Ethyl 4 Benzamido 3 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the intricate structural details of Ethyl 4-benzamido-3-oxopentanoate in solution. It provides insights into the electronic environment of individual atoms, enabling the study of tautomeric equilibria and conformational preferences.

Elucidation of Keto-Enol and Amide-Imidol Tautomeric Equilibria in Solution

β-ketoamides like this compound can exist as a mixture of tautomers in solution. The primary equilibrium is the keto-enol tautomerism, while a secondary amide-imidol equilibrium can also be considered. conicet.gov.arresearchgate.net

The keto form features a ketone and an amide functional group. The enol form is generated by the migration of a proton from the α-carbon (C4) to the C3-keto oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. This enol form can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.

A less common tautomeric form is the imidol, which arises from the migration of the amide proton to the amide carbonyl oxygen, forming an imidic acid.

The presence and ratio of these tautomers can be readily observed and quantified using ¹H NMR spectroscopy. researchgate.net The keto form will exhibit a characteristic signal for the proton at the C4 position, typically a methine proton. In the enol form, this signal disappears and is replaced by a signal for the enolic hydroxyl proton, often observed as a broad singlet at a downfield chemical shift due to hydrogen bonding. The vinyl proton of the enol form also gives a distinct signal.

The amide proton (N-H) of the benzamido group will also be present, and its chemical shift and coupling can provide further structural information. The interconversion between tautomers can be slow on the NMR timescale, allowing for the observation of distinct signals for each form. researchgate.net

Investigation of Conformational Preferences via Chemical Shift Analysis

The chemical shifts of the protons and carbons in this compound are sensitive to the molecule's conformation. The rotation around the various single bonds, particularly the C4-N bond and the N-C(O)Ph bond, determines the spatial arrangement of the different functional groups.

Analysis of the ¹H and ¹³C NMR spectra, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing evidence for specific conformational preferences. For instance, the relative proximity of the benzoyl group's aromatic protons to the protons of the ethyl ester can be determined.

In analogous β-amino acid derivatives, theoretical calculations have shown that multiple stable conformations can exist, with their relative energies influenced by intramolecular hydrogen bonding and steric interactions. scirp.org The preferred conformation of this compound in solution will be a balance of these factors.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Ethyl -CH₃ | ~1.3 | Triplet | Coupled to the -CH₂- protons. |

| Ethyl -CH₂- | ~4.2 | Quartet | Coupled to the -CH₃ protons. |

| Methylene (B1212753) -CH₂- (C2) | ~3.6 | Singlet/Doublet | Position can vary depending on coupling with C4-H. |

| Methine -CH- (C4) | ~4.5-5.0 | Doublet/Multiplet | Coupled to the amide proton and potentially C2 protons. |

| Amide N-H | ~7.0-8.0 | Doublet/Broad | Coupled to the C4-H proton. Chemical shift is solvent dependent. |

| Benzoyl (Aromatic) | ~7.4-7.9 | Multiplet | Protons on the phenyl ring. |

Note: These are predicted values based on analogous structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Ethyl -CH₃ | ~14 | |

| Ethyl -CH₂- | ~61 | |

| Methylene -C2- | ~45-50 | |

| Methine -C4- | ~55-60 | |

| Keto -C3=O | ~200-205 | Characteristic downfield shift for a ketone. |

| Ester -C1=O | ~170 | |

| Amide -C=O | ~165-170 | |

| Benzoyl (Aromatic) | ~127-134 | Multiple signals for the different aromatic carbons. |

Note: These are predicted values based on general chemical shift ranges for these functional groups. libretexts.orgchemicalbook.com

Effects of Solvent, Temperature, and Substituents on Tautomer Distribution

The equilibrium between the keto and enol tautomers is highly dependent on the solvent, temperature, and the nature of substituents on the molecule.

Solvent Effects: Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the keto and amide groups, which can stabilize the keto form relative to the enol form. In contrast, non-polar aprotic solvents tend to favor the enol form, as the intramolecular hydrogen bond in the enol is more significant in the absence of competing intermolecular hydrogen bonds with the solvent. nih.gov

Temperature Effects: Changes in temperature can shift the tautomeric equilibrium. The direction of the shift depends on the enthalpy difference between the keto and enol forms. conicet.gov.ar Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.

Substituent Effects: Electron-withdrawing groups on the benzoyl ring can influence the acidity of the amide proton and the electronic properties of the molecule, which in turn can affect the tautomeric equilibrium. nih.gov Similarly, modifications to the ethyl ester group could also have an impact.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Analysis of Fragmentation Patterns for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) provide clues about the molecule's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the ester, amide, and keto functionalities.

Expected Fragmentation Patterns:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to [M - 45]⁺.

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at [M - 29]⁺.

Cleavage of the amide bond: Fragmentation could occur on either side of the amide carbonyl group, leading to a benzoyl cation ([C₆H₅CO]⁺, m/z 105) or a fragment corresponding to the rest of the molecule.

Cleavage adjacent to the keto group: α-cleavage next to the C3-ketone can lead to various fragment ions.

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Notes |

| 249 | [M]⁺• | Molecular Ion |

| 204 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 144 | [M - C₆H₅CO]⁺ | Loss of the benzoyl group |

| 122 | [C₆H₅CONH₂]⁺• | Benzamide (B126) radical cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (often a prominent peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: These are predicted fragmentation patterns based on the general behavior of esters and amides in mass spectrometry. The relative intensities of the peaks would depend on the stability of the fragment ions.

Direct Observation and Quantification of Tautomeric Forms by MS

While challenging, it is sometimes possible to observe and quantify tautomers using mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI). conicet.gov.ar These methods are less energetic than EI and can sometimes preserve the solution-phase equilibrium in the gas phase.

If the keto and enol tautomers have different fragmentation patterns under these gentler conditions, it may be possible to distinguish them and estimate their relative abundance. This often requires careful optimization of the mass spectrometer's source conditions to minimize in-source tautomerization. conicet.gov.ar Comparing the mass spectra of the compound with those of "locked" keto or enol analogues (where tautomerization is prevented by chemical modification) can aid in this analysis.

Infrared (IR) Spectroscopy for Carbonyl and Amide Functional Group Characterization

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be characterized by distinct absorption bands corresponding to its ester and amide functionalities, particularly the carbonyl (C=O) and N-H groups.

The analysis of a structurally similar compound, N-Benzoylglycine ethyl ester (ethyl hippurate), which contains both a benzamido group and an ethyl ester, provides insight into the expected IR absorption frequencies. ontosight.ainih.gov The key vibrational modes are the stretching vibrations of the C=O bonds in the ester and amide groups, the N-H stretching of the amide, and the C-O stretching of the ester.

The carbonyl group of the ester typically absorbs at a higher wavenumber (around 1750-1735 cm⁻¹) compared to the amide carbonyl (around 1680-1630 cm⁻¹). nist.gov This difference is due to the resonance effect of the nitrogen atom in the amide, which donates its lone pair of electrons to the carbonyl group, thereby weakening the C=O double bond and lowering its vibrational frequency. The N-H stretching vibration of a secondary amide typically appears as a single sharp band in the region of 3350-3250 cm⁻¹. youtube.com

Interactive Data Table: Representative IR Absorption Bands for Functional Groups in Benzamido Ethyl Esters

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3350 - 3250 | Medium-Strong |

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

This data is representative and based on the analysis of analogous compounds such as N-Benzoylglycine ethyl ester. ontosight.ainih.gov

X-ray Diffraction for Solid-State Molecular Architecture

While the crystal structure of this compound has not been reported, the analysis of a similar compound, ethyl 4-(3-chlorobenzamido)benzoate, offers a valuable model for its solid-state architecture. eurjchem.com This analogue also features a benzamido group and an ethyl ester, providing a basis for understanding the likely intermolecular interactions and packing motifs.

The study of ethyl 4-(3-chlorobenzamido)benzoate revealed a triclinic crystal system with the space group P-1. eurjchem.com The molecule exhibits a nearly planar benzamido group, and the crystal packing is stabilized by intermolecular hydrogen bonds. It is plausible that this compound would also adopt a conformation that allows for efficient packing, likely involving hydrogen bonds between the amide N-H group of one molecule and a carbonyl oxygen of a neighboring molecule.

Interactive Data Table: Representative Crystallographic Data for a Benzamido Ethyl Ester Analogue

| Parameter | Value (for ethyl 4-(3-chlorobenzamido)benzoate) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2941(15) |

| b (Å) | 8.157(2) |

| c (Å) | 16.238(4) |

| α (°) | 82.682(6) |

| β (°) | 84.481(6) |

| γ (°) | 80.100(6) |

| Volume (ų) | 683.2(3) |

| Z | 2 |

This data is for the analogous compound ethyl 4-(3-chlorobenzamido)benzoate and serves as a representative example. eurjchem.com

Reactivity and Reaction Mechanisms of Ethyl 4 Benzamido 3 Oxopentanoate

Intramolecular Processes: Tautomerism and Hydrogen Bonding

The presence of a 1,3-dicarbonyl moiety in ethyl 4-benzamido-3-oxopentanoate gives rise to significant intramolecular interactions, primarily keto-enol tautomerism and the formation of stabilizing hydrogen bonds.

Equilibrium Dynamics Between Keto and Enol Forms

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers. libretexts.orgscribd.com The keto form contains two carbonyl groups, while the enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond. libretexts.org This equilibrium is a fundamental aspect of its structure and reactivity.

The position of this equilibrium is sensitive to various factors, including the solvent and temperature. asu.edu In many simple carbonyl compounds, the keto form is thermodynamically more stable and therefore predominates at equilibrium. libretexts.org For instance, acetone (B3395972) exists in its keto form to an extent greater than 99.999%. libretexts.org However, in 1,3-dicarbonyl systems like this compound, the enol form can be significantly stabilized, shifting the equilibrium. libretexts.org The solvent polarity plays a crucial role; for example, the enol content of acetoacetic acid is less than 2% in D₂O but increases to 49% in CCl₄. masterorganicchemistry.com Generally, the equilibrium tends to shift toward the keto form in more polar solvents. asu.edu

| Tautomeric Form | Key Structural Features | Relative Stability Factors |

|---|---|---|

| Keto | Two carbonyl (C=O) groups | Generally more stable due to the high strength of the C=O double bond. libretexts.org |

| Enol | One hydroxyl (O-H) group and one C=C double bond | Stabilized by conjugation and intramolecular hydrogen bonding. libretexts.org |

Role of Intramolecular Hydrogen Bonds in Stabilizing Tautomers

A key factor in the stabilization of the enol tautomer is the formation of an intramolecular hydrogen bond. libretexts.orgnih.gov In the enol form of this compound, the hydroxyl proton can form a hydrogen bond with the oxygen atom of the adjacent carbonyl group, creating a stable six-membered ring-like structure. libretexts.orgnih.gov This interaction significantly lowers the energy of the enol tautomer, making it more favorable than it would be otherwise. libretexts.org The presence of this intramolecular hydrogen bond can be observed spectroscopically, for instance, by a downfield shift of the hydroxyl proton resonance in NMR spectra. thermofisher.com The strength of this hydrogen bond can be influenced by the electronic properties of the substituents on the molecule. fu-berlin.de

Intermolecular Reactivity at the β-Dicarbonyl System

The β-dicarbonyl system is the primary site of intermolecular reactivity in this compound, enabling a variety of chemical transformations.

Reactions Involving the α-Methylene Group

The methylene (B1212753) group situated between the two carbonyl groups (the α-methylene group) is notably acidic. shivajicollege.ac.in This increased acidity is due to the electron-withdrawing inductive effects of the two adjacent carbonyl groups and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance. shivajicollege.ac.in This acidity makes the α-methylene group a key reactive center.

The deprotonation of the α-methylene group with a suitable base generates a nucleophilic enolate ion. shivajicollege.ac.in This enolate can then participate in a range of reactions, most notably alkylation reactions with alkyl halides. shivajicollege.ac.in This allows for the introduction of various alkyl substituents at the α-position, providing a versatile method for carbon-carbon bond formation. shivajicollege.ac.in

Nucleophilic and Electrophilic Behavior of the Carbonyl Centers

The carbonyl carbons within the β-dicarbonyl system are electrophilic and can be attacked by nucleophiles. youtube.comyoutube.com This reactivity is fundamental to many of the transformations that this compound undergoes. For instance, the Claisen condensation, a key reaction for the synthesis of β-keto esters, involves the nucleophilic attack of an enolate on the carbonyl carbon of another ester molecule.

Conversely, the enol form of the molecule can act as a nucleophile. The electron-rich double bond of the enol can attack various electrophiles, leading to the formation of new bonds at the α-carbon. masterorganicchemistry.com This dual nucleophilic and electrophilic character makes the β-dicarbonyl system a versatile synthon in organic synthesis.

Oxidative Transformations to Vicinal Tricarbonyl Amides

The β-dicarbonyl moiety of this compound can undergo oxidative transformations to yield vicinal tricarbonyl amides. These compounds are valuable synthetic intermediates. organic-chemistry.orgnih.gov One common method for this transformation involves the use of an oxidizing agent such as phenyliodine(III) bis(trifluoroacetate) (PIFA). organic-chemistry.orgnih.gov This direct oxidation of β-ketoamides provides an efficient route to vicinal tricarbonyl amides in good yields. organic-chemistry.orgnih.govfigshare.com Other oxidative methods, including those utilizing visible light and a copper catalyst, have also been developed for the α-hydroxylation of β-dicarbonyl compounds, which can be precursors to the tricarbonyl species. nih.gov The oxidation can also be mediated by other reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Alkylation | Base, Alkyl Halide | α-Alkyl-β-keto ester | shivajicollege.ac.in |

| Oxidation | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Vicinal Tricarbonyl Amide | organic-chemistry.orgnih.gov |

| Oxidative α-hydroxylation | Visible light, Copper catalyst | α-Hydroxy-β-keto ester | nih.gov |

Transformations of Amide and Ester Functionalities

The presence of both an amide and an ester group on the same carbon backbone in this compound allows for selective and competitive reactions at these sites. The outcomes of these transformations are highly dependent on the reaction conditions and the reagents employed.

Hydrolysis:

The ester and amide functionalities in this compound can undergo hydrolysis under acidic or basic conditions. The relative rates of hydrolysis depend on the specific conditions. Generally, ester hydrolysis is more facile than amide hydrolysis.

Under acidic conditions, the ester is hydrolyzed to the corresponding carboxylic acid, 4-benzamido-3-oxopentanoic acid, and ethanol (B145695). aklectures.comyoutube.com The reaction is typically reversible and requires an excess of water to drive the equilibrium towards the products. aklectures.com The amide bond is more resistant to acidic hydrolysis and generally requires harsher conditions, such as prolonged heating in concentrated acid. aklectures.com

Basic hydrolysis, or saponification, of the ester group is an irreversible process that yields the carboxylate salt, sodium 4-benzamido-3-oxopentanoate, and ethanol when using sodium hydroxide (B78521). youtube.com The amide bond can also be cleaved under strong basic conditions, although this typically requires more forcing conditions than ester saponification. aklectures.com

The general mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol. youtube.com For base-promoted ester hydrolysis, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate which then collapses to release the alkoxide leaving group. youtube.com

Transamidation:

Transamidation, the conversion of one amide into another by reaction with an amine, is a synthetically useful transformation. organic-chemistry.orgresearchgate.net This reaction can be challenging due to the stability of the amide bond. nih.gov For this compound, the benzamide (B126) moiety could potentially undergo transamidation with a primary or secondary amine. This process is often catalyzed by metal salts, such as those of iron(III) or zirconium(IV), or by organocatalysts like L-proline. organic-chemistry.orgrsc.org The reaction typically proceeds by activation of the amide carbonyl by the catalyst, followed by nucleophilic attack of the incoming amine. The equilibrium can be driven to completion by using an excess of the amine or by removing the displaced amine (in this case, aniline). organic-chemistry.org

Enzyme-catalyzed transamidation offers a milder and more selective alternative. rsc.org Transaminases have been engineered to catalyze the amination of β-keto esters, suggesting the possibility of enzymatic modification of the amide group in similar substrates. mdpi.com

The ketone functionality in this compound is susceptible to reduction by various reducing agents. The diastereoselective reduction of the β-keto group to a β-hydroxy group is a particularly important transformation, as the resulting β-hydroxy-α-amido esters are valuable chiral building blocks for the synthesis of biologically active molecules. nih.gov

The reduction of α-amido-β-keto esters can be achieved with high diastereoselectivity, leading to either the syn- or anti-β-hydroxy-α-amido ester. nih.goveurekaselect.com The stereochemical outcome is often dependent on the choice of reducing agent and the presence of chelating or non-chelating Lewis acids. eurekaselect.comresearchgate.net

For instance, the reduction of similar α-substituted β-keto esters using a combination of a Lewis acid and a hydride source has been extensively studied. eurekaselect.comresearchgate.net Chelation-controlled reductions, often employing titanium tetrachloride (TiCl₄), tend to favor the formation of the syn-diastereomer. researchgate.net In contrast, non-chelation-controlled reductions, for example using cerium trichloride (B1173362) (CeCl₃), often lead to the anti-diastereomer. eurekaselect.comresearchgate.net

Common hydride sources for these reductions include sodium borohydride (B1222165) (NaBH₄) and its derivatives, as well as borane (B79455) complexes. nih.goveurekaselect.com The diastereoselectivity of these reductions can be influenced by the steric bulk of both the reducing agent and the substituents on the substrate. eurekaselect.com

Rearrangement Pathways (e.g., Beckmann Rearrangement of Oxime Derivatives)

The ketone carbonyl group of this compound can be converted to an oxime by reaction with hydroxylamine. wikipedia.orgnih.gov This oxime derivative can then undergo a Beckmann rearrangement to yield an amide. wikipedia.orgchemistrysteps.commasterorganicchemistry.combyjus.com The Beckmann rearrangement is a classic transformation in organic synthesis and is typically promoted by acidic reagents. wikipedia.orgmasterorganicchemistry.com

The first step in the sequence is the formation of the oxime from the ketone. masterorganicchemistry.com The subsequent rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). chemistrysteps.commasterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org In the case of the oxime derived from this compound, there are two possible migrating groups: the ethyl 2-benzamido-2-oxoethyl group and the methyl group.

The migratory aptitude of these groups will determine the structure of the resulting amide product. Generally, the group that is anti to the hydroxyl group in the oxime isomer will migrate. wikipedia.org The reaction is stereospecific. wikipedia.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed. chemistrysteps.com A variety of acidic catalysts can be used to promote the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of Ethyl 4-benzamido-3-oxopentanoate. Methods such as B3LYP with a 6-311+G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate electronic properties.

These calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is typically localized over the benzamido moiety, particularly the phenyl ring and the amide nitrogen, while the LUMO is predominantly centered on the β-dicarbonyl portion of the molecule. This separation of frontier orbitals suggests that the benzamido group acts as the primary site for electrophilic attack, whereas the keto-ester fragment is more susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | -0.078 | -2.12 |

| HOMO-LUMO Gap | 0.167 | 4.55 |

Note: These values are illustrative and based on typical DFT calculations for similar β-keto esters.

Computational Modeling of Tautomeric Equilibria and Energy Barriers

This compound can exist in several tautomeric forms, primarily the keto and various enol forms. Computational modeling is a powerful tool to investigate the relative stabilities of these tautomers and the energy barriers associated with their interconversion.

Studies on analogous β-keto esters have shown that the keto tautomer is generally the most stable form in both the gas phase and in various solvents. researchgate.net This stability is attributed to the inherent strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. The presence of intramolecular hydrogen bonding in the enol forms can provide some stabilization, but typically not enough to overcome the preference for the keto form.

Computational methods can map the potential energy surface for the tautomerization reactions, identifying the transition state structures and calculating the activation energies. These energy barriers provide insight into the kinetics of the interconversion. For this compound, the conversion from the more stable keto form to an enol tautomer would involve a significant energy barrier, suggesting that the keto form is the predominant species under normal conditions. This is consistent with experimental spectroscopic data for similar compounds, which often show the exclusive presence of the keto form. researchgate.net

Table 2: Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) |

| Keto | 0.00 |

| Enol (O-H...O=C) | +5.8 |

| Enol (O-H...N) | +8.2 |

Note: These values are hypothetical and represent a plausible scenario based on known tautomeric equilibria of β-keto esters.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the pentanoate chain and the rotation around various single bonds in this compound give rise to a complex conformational landscape. Molecular mechanics and molecular dynamics (MD) simulations are employed to explore the different possible conformations and identify the most stable, low-energy structures.

Conformational analysis typically begins with a systematic search of the potential energy surface by rotating key dihedral angles. The resulting conformers are then optimized using quantum mechanical methods to obtain more accurate energy rankings. MD simulations can further provide a dynamic picture of the molecule's behavior over time, showing how it transitions between different conformations in a given environment (e.g., in a solvent).

For this compound, the orientation of the benzamido group relative to the keto-ester chain is of particular interest. The lowest energy conformer is likely one that minimizes steric hindrance while allowing for favorable intramolecular interactions, such as weak hydrogen bonds. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its ability to interact with biological targets.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting the reactivity of this compound. By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack. Conceptual DFT provides a framework for quantifying reactivity through various descriptors.

The Fukui function and dual descriptor are used to pinpoint the most reactive sites within the molecule. For this compound, these analyses would likely confirm that the carbon atoms of the carbonyl groups are the most electrophilic centers, making them susceptible to attack by nucleophiles. Conversely, the nitrogen and oxygen atoms of the benzamido group would be identified as potential nucleophilic sites.

Computational modeling can also be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the activation energies for different reaction pathways, it is possible to determine which product is kinetically favored. For instance, in a reaction with a nucleophile, calculations can determine whether attack at the keto or the ester carbonyl is more likely. Similarly, for reactions that can generate chiral centers, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the stereochemical outcome.

Synthetic Utility and Applications As a Versatile Building Block in Organic Synthesis

Building Block for Amino Acids and Derivatives

The structure of ethyl 4-benzamido-3-oxopentanoate is well-suited for the synthesis of modified amino acids and related structures, which are crucial components of peptidomimetics and other biologically active molecules. illinois.eduresearchgate.net

Synthesis of β-Amino Acids

β-amino acids are structural isomers of the common α-amino acids, with the amino group located on the β-carbon relative to the carboxyl group. They are important in medicinal chemistry as they can be incorporated into peptides to enhance metabolic stability. illinois.edu Common strategies for their synthesis include conjugate additions, Mannich-type reactions, and the homologation of α-amino acids. illinois.eduorganic-chemistry.org

While direct conversion of this compound to a β-amino acid is a complex transformation requiring rearrangement, its functional groups can be manipulated in a stepwise fashion. A plausible synthetic route involves the stereoselective reduction of the C3-ketone, followed by subsequent chemical transformations to achieve the β-amino acid scaffold. The existing N-benzoylated amino group at the C4 position can be envisioned to become the amino group of a γ-amino acid derivative, but conversion to a β-amino acid would necessitate more intricate synthetic operations.

Formation of γ-Ketoamides

The ethyl ester functionality of this compound can be readily converted to an amide through aminolysis. This reaction involves treating the ester with a primary or secondary amine, often with heating, to displace the ethoxy group and form a new carbon-nitrogen bond.

The product of this reaction is a γ-ketoamide. The ketone remains at the C3 position, while the newly formed amide is at the C1 position, a "gamma" relationship in the carbon chain. This transformation allows for the introduction of diverse substituents (R¹ and R²) based on the choice of the amine, making it a valuable method for generating a library of derivatives for further synthetic applications or biological screening.

Table 1: Synthesis of γ-Ketoamide Derivatives

| Reactant | Reagents & Conditions | Product |

|---|

Intermediate in the Synthesis of Chiral Alcohols and Diols

The carbonyl groups within this compound are prime targets for reduction, enabling the stereocontrolled synthesis of valuable chiral amino alcohols and diols, which are ubiquitous motifs in bioactive compounds. researchgate.netgrafiati.com

Preparation of Chiral 1,2-Amino Alcohols

The core structure of a 1,2-amino alcohol is present in the C3-C4 fragment of the molecule. Stereoselective reduction of the C3-ketone is a key transformation that yields a syn- or anti-4-benzamido-3-hydroxypentanoate. This product contains the desired 1,2-amino alcohol relationship between the protected amine at C4 and the newly formed hydroxyl group at C3.

This reduction can be achieved with high enantioselectivity using various modern synthetic methods:

Enzymatic Reduction: Carbonyl reductases, such as those from Burkholderia gladioli, have proven highly effective in the asymmetric reduction of ketoesters to furnish chiral alcohols with excellent enantiomeric excess (>99% ee). nih.gov

Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly ruthenium-based complexes, are used for the asymmetric transfer hydrogenation of ketoamines, providing a powerful tool for setting the stereochemistry of the resulting amino alcohol. nih.gov

The choice of catalyst or enzyme dictates the stereochemical outcome, allowing for access to specific diastereomers of the protected amino alcohol precursor.

Table 2: Stereoselective Reduction to Chiral 1,2-Amino Alcohol Precursors

| Starting Material | Method | Potential Product | Key Feature |

|---|---|---|---|

| This compound | Enzymatic Carbonyl Reduction | Ethyl (3R, 4S)-4-benzamido-3-hydroxypentanoate | High enantioselectivity (>99% ee) nih.gov |

Stereoselective Synthesis of 1,2- and 1,3-Diols

The synthesis of diols from this compound requires the reduction of both the C3-ketone and the C1-ethyl ester. A stepwise reduction strategy is typically employed to achieve stereocontrol.

Formation of a 1,3-Diol: A 4-benzamido-1,3-pentanediol can be synthesized via a two-step reduction. First, the stereoselective reduction of the C3-ketone (as described in 6.3.1) produces a chiral β-hydroxy ester. Subsequent reduction of the ester group, for instance with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the 1,3-diol. The stereochemistry of the C3 alcohol is set in the first step, while the C1 alcohol is achiral. Numerous methods exist for the stereoselective synthesis of 1,3-diols, often starting from β-hydroxyketones, which are structurally analogous to the intermediate formed after the first reduction. researchgate.net

This approach provides access to chiral polyhydroxylated structures that are valuable intermediates for natural product synthesis.

Role in the Construction of Complex Molecular Architectures (e.g., through fragment coupling)

This compound is a prime example of a versatile building block used in fragment-based synthesis. Its multiple functional groups serve as handles for a variety of coupling reactions, allowing it to be incorporated into larger, more complex molecular frameworks. The transformations detailed above—such as amide formation, stereoselective ketone reduction, and ester reduction—demonstrate how this single molecule can be used to introduce protected amino, hydroxyl, and amide functionalities with stereochemical control.

The active methylene (B1212753) group at the C2 position, flanked by two carbonyls, could potentially be used in C-C bond-forming reactions like aldol (B89426) or Michael additions, further extending its utility in building carbon skeletons. By serving as a multifunctional scaffold, this compound enables the efficient and modular construction of sophisticated target molecules.

Derivatization and Structural Modification of Ethyl 4 Benzamido 3 Oxopentanoate

Variations of the Benzamido Moiety

The benzamido moiety offers a prime site for structural diversification. Modifications to the phenyl ring of the benzoyl group can significantly influence the electronic and steric properties of the entire molecule. Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be employed on the benzoyl chloride precursor prior to its amidation reaction to generate a library of analogs.

Furthermore, the amide linkage itself provides a point for modification. For instance, N-alkylation or N-arylation of the amide nitrogen can be achieved, although this often requires protecting group strategies to prevent competing reactions at other nucleophilic sites. The synthesis of various N-substituted phenylcarbonylamino derivatives has been explored in related systems, suggesting the feasibility of applying similar methodologies to Ethyl 4-benzamido-3-oxopentanoate. researchgate.net

A diverse range of substituted benzamide (B126) derivatives can be prepared through the reaction of the corresponding substituted benzoyl chlorides with the amino group of a precursor. This approach allows for the introduction of a wide variety of functional groups onto the aromatic ring, thereby systematically altering the molecule's properties.

Modifications of the Ethyl Ester Group

The ethyl ester group is another key handle for derivatization, primarily through transesterification reactions. This process involves the exchange of the ethyl group with other alkyl or aryl moieties by reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. The use of various alcohols, including primary, secondary, and even tertiary alcohols, can lead to a diverse library of ester derivatives with tailored properties such as solubility and reactivity. googleapis.com

The transesterification of β-keto esters is a well-established transformation, often proceeding with high selectivity due to the electronic nature of the β-dicarbonyl system. dicp.ac.cn Catalysts ranging from simple mineral acids and bases to more sophisticated organometallic complexes can be employed to facilitate this reaction under mild conditions. researchgate.net This allows for the synthesis of a wide range of esters, including methyl, benzyl, and more complex alkyl or aryl esters, from the parent ethyl ester.

| Catalyst | Alcohol | Resulting Ester | Reference |

| Acid/Base | Methanol | Mthis compound | dicp.ac.cn |

| Acid/Base | Benzyl Alcohol | Benzyl 4-benzamido-3-oxopentanoate | dicp.ac.cn |

| Acid/Base | Isopropanol | Isopropyl 4-benzamido-3-oxopentanoate | googleapis.com |

Alterations to the Pentanoate Carbon Chain and its α-Position

The pentanoate carbon chain, particularly the α-position (C2), is susceptible to a variety of modifications. The presence of the adjacent carbonyl group renders the α-protons acidic, allowing for deprotonation with a suitable base to form a nucleophilic enolate. This enolate can then participate in a range of carbon-carbon bond-forming reactions.

Alkylation of the α-carbon is a common strategy to introduce new substituents. By treating the enolate with an alkyl halide, a new alkyl group can be appended to the C2 position. This reaction is a powerful tool for building molecular complexity. The choice of the alkylating agent allows for the introduction of a wide variety of groups, from simple methyl or ethyl groups to more complex functionalized chains.

The synthesis of heterocyclic compounds from β-keto esters is another important transformation. The reactive dicarbonyl functionality can undergo condensation reactions with various binucleophiles, such as hydrazines, ureas, and thioureas, to form a diverse range of five- and six-membered heterocyclic rings. nih.gov For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while condensation with ureas can yield pyrimidines. These heterocyclic analogs often exhibit interesting biological activities.

Strategies for the Introduction of Stereochemical Diversity and Chiral Analogues

The creation of chiral analogues of this compound is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry. The ketone at the C3 position and the chiral center that can be generated at the C4 position are key targets for stereochemical control.

Asymmetric hydrogenation of the C3-keto group is a primary strategy to introduce a hydroxyl group with a defined stereochemistry. The use of chiral catalysts, such as those based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of the ketone to either the (R) or (S) alcohol. dicp.ac.cnokayama-u.ac.jpnih.gov The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

Furthermore, the synthesis of chiral acyclic nucleoside analogues from related keto-esters highlights the potential for enzymatic and chemo-enzymatic approaches. nih.gov Aldolases and other enzymes can be used to stereoselectively form carbon-carbon bonds or reduce carbonyl groups, offering a green and highly selective alternative to traditional chemical methods.

The development of enantioselective alkylation reactions at the α-position also presents a viable route to chiral derivatives. By employing chiral phase-transfer catalysts or chiral auxiliaries, it is possible to control the stereochemical outcome of the alkylation reaction, leading to enantioenriched products. nih.gov

常见问题

Q. Basic Research Focus

- NMR Spectroscopy : -NMR to confirm benzamido proton signals (δ 7.5–8.0 ppm) and ketone/ester carbonyl groups (δ 2.1–2.5 ppm for adjacent methylene). -NMR for carbonyl carbons (δ 170–210 ppm).

- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm) and ketone (1700–1750 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- HPLC/GC-MS : For purity analysis, especially when resolving stereoisomers or byproducts .

Methodological Tip : Use deuterated chloroform (CDCl) as the solvent for NMR to avoid peak splitting from protic solvents.

How can enantioselective synthesis of this compound derivatives be optimized?

Q. Advanced Research Focus

- Catalyst Selection : Ru(II) complexes with chiral ligands (e.g., (R)-BINAP) achieve >95% ee in similar β-keto ester hydrogenations. Substrate/catalyst ratios up to 20,000:1 have been reported .

- Reaction Conditions : High-pressure H (50 bar) in methanol at 50°C enhances enantioselectivity.

- Kinetic vs. Thermodynamic Control : Monitor reaction time to avoid over-reduction or racemization.

Data Interpretation : Compare optical rotation and chiral HPLC results to validate ee. Use circular dichroism (CD) for absolute configuration confirmation.

What factors contribute to contradictory reactivity data in the literature for this compound under basic vs. acidic conditions?

Q. Advanced Research Focus

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in amidation, while protic solvents (e.g., MeOH) may promote ester hydrolysis.

- Catalyst Deactivation : Acidic conditions can protonate chiral ligands (e.g., BINAP), reducing catalytic efficiency .

- Byproduct Formation : Competing pathways (e.g., keto-enol tautomerization) under varying pH.

Resolution Strategy : Conduct controlled experiments with in-situ IR or -NMR to track intermediate species. Use isotopic labeling (e.g., ) to probe mechanistic pathways.

How should researchers address discrepancies in reported catalytic efficiencies for this compound hydrogenation?

Q. Advanced Research Focus

- Standardization of Metrics : Report turnover numbers (TON) and turnover frequencies (TOF) with explicit reaction conditions (pressure, temperature, solvent).

- Error Analysis : Quantify uncertainties in ee measurements (e.g., ±0.5% via triplicate HPLC runs).

- Comparative Studies : Replicate literature methods with identical substrates and catalysts to isolate variables (e.g., impurity profiles in commercial ligands) .

What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for hydrogenation or amidation steps using software like Gaussian or ORCA.

- Molecular Docking : For bioactivity studies, simulate interactions with enzymatic targets (e.g., using AutoDock Vina).

- QSAR Models : Correlate substituent effects on the benzamido group with reaction outcomes .

Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots).

What purification challenges arise in isolating this compound, and how are they resolved?

Q. Basic Research Focus

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients. For enantiomers, chiral stationary phases (e.g., cellulose-based) are effective.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield.

- Distillation : Vacuum distillation for low-melting-point derivatives (e.g., <100°C) .

Troubleshooting : If crystallization fails, employ preparative HPLC with a C18 column.

How can isotopic labeling studies elucidate the mechanism of this compound’s hydrogenation?

Q. Advanced Research Focus

- Deuterium Labeling : Use D instead of H to track hydrogen incorporation sites via -NMR.

- -Labeling**: Introduce at the ketone carbon to monitor reduction kinetics via isotopic shifts in NMR .

Data Analysis : Compare isotopic distribution in products using mass spectrometry to infer reaction pathways.

What are the implications of this compound’s structural analogs in drug discovery?

Q. Advanced Research Focus

- Bioisosterism : Replace the benzamido group with heterocyclic moieties (e.g., pyridine) to modulate pharmacokinetics.

- Precursor Utility : Similar β-keto esters are intermediates in statin synthesis, suggesting potential for cardiovascular drug development .

Experimental Design : Screen analogs against target enzymes (e.g., HMG-CoA reductase) using enzyme inhibition assays.

How does storage condition affect the stability of this compound?

Q. Basic Research Focus

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester degradation.

- Light Sensitivity : Amber vials prevent UV-induced ketone photooxidation .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。